1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide dihydrochloride
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Overview
Description
1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide dihydrochloride is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring and a pyridine ring, forming a bicyclic structure.
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide dihydrochloride can be achieved through various synthetic routes. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often involve the use of preformed pyrazole or pyridine derivatives, followed by specific reaction conditions to assemble the pyrazolopyridine system .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon positions of the pyrazole and pyridine rings.
Major products formed from these reactions include substituted pyrazolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in cellular metabolism . By inhibiting NAMPT, the compound can induce cell death in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide dihydrochloride can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-c]pyridine: Another member of the pyrazolopyridine family, differing in the position of the nitrogen atom in the pyridine ring.
1H-Pyrazolo[4,3-b]pyridine: This compound has the pyrazole ring fused at a different position on the pyridine ring.
1H-Pyrazolo[1,5-a]pyridine: A structurally related compound with a different fusion pattern of the pyrazole and pyridine rings.
The uniqueness of this compound lies in its specific substitution pattern and its potential biological activities, which make it a valuable compound for further research and development .
Properties
Molecular Formula |
C7H9Cl2N5 |
---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-4-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C7H7N5.2ClH/c8-6(9)4-1-2-10-7-5(4)3-11-12-7;;/h1-3H,(H3,8,9)(H,10,11,12);2*1H |
InChI Key |
DJWVVCJLTHEXNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1C(=N)N)C=NN2.Cl.Cl |
Origin of Product |
United States |
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